(+-)-Vincadifformine
Description
Context within Monoterpenoid Indole (B1671886) Alkaloids (MIAs)
(±)-Vincadifformine belongs to the vast and structurally diverse family of monoterpenoid indole alkaloids (MIAs), which comprises nearly 3,000 unique compounds. researchgate.net MIAs are distinguished by their biosynthetic origin, arising from the coupling of tryptamine (B22526) and the monoterpenoid secologanin (B1681713) to form strictosidine (B192452), the universal precursor to all MIAs. nih.govmit.edumdpi.com Following the formation of strictosidine, a series of enzymatic reactions leads to a vast array of molecular scaffolds, which are broadly classified into Corynanthe, Iboga, and Aspidosperma types. mdpi.com
Vincadifformine (B1218849) is a prominent member of the Aspidosperma class. mdpi.comnih.govresearchgate.net Within the intricate network of MIA biosynthesis, it serves as a crucial intermediate. researchgate.net The biosynthesis of Aspidosperma alkaloids like vincadifformine branches off from the central pathway at the level of O-acetylstemmadenine. nih.gov Research has shown that in plants such as Catharanthus roseus, separate, enantiomer-specific pathways exist for the formation of (+)-vincadifformine and its structural relative, (–)-tabersonine. sci-hub.senih.govsci-hub.se A common reactive intermediate is converted by different hydrolases into the distinct Aspidosperma skeletons with opposite specific rotations. sci-hub.senih.gov (+)-Vincadifformine is then further metabolized; for instance, it can be hydroxylated to produce (+)-minovincinine, which is a step towards forming other complex alkaloids like (+)-echitovenine. sci-hub.senih.govresearchgate.net It is also considered a biosynthetic precursor to the clinically important alkaloid vincamine (B1683053). nih.govebi.ac.ukunimi.it
| Property | Value |
|---|---|
| Chemical Formula | C₂₁H₂₆N₂O₂ nih.govebi.ac.uk |
| Molecular Weight | 338.444 g/mol nih.govebi.ac.uk |
| Classification | Monoterpenoid Indole Alkaloid (Aspidosperma type) nih.govebi.ac.uk |
| Synonyms | 6,7-Dihydrotabersonine, (±)-Vincadifformine nih.gov |
| Natural Occurrence | Found in various species of the Apocynaceae family, such as Vinca (B1221190) difformis, Rhazya stricta, and Alstonia spatulata. nih.govebi.ac.ukbeilstein-journals.orgnih.gov |
Significance of Aspidosperma Alkaloids in Synthetic Chemistry
The Aspidosperma alkaloids are a major subgroup of MIAs that have consistently captured the attention of the synthetic chemistry community. researchgate.netresearcher.lifenih.gov Their significance stems from two main aspects: their diverse and potent biological activities and their complex, densely fused polycyclic structures. researchgate.netresearcher.lifenih.gov These intricate molecular architectures present formidable synthetic challenges, inspiring the development of novel and elegant strategies for their construction. mit.eduresearcher.lifenih.gov
The pursuit of Aspidosperma alkaloids has served as a platform for testing and developing new synthetic methodologies, including cascade reactions, cycloadditions, and strategic C-H functionalization. researcher.lifenih.govacs.org Aspidospermidine (B1197254), the simplest member of the class, has often been used as a benchmark target for new synthetic routes. nih.govrsc.org
(±)-Vincadifformine is particularly important within this context. Not only is it a representative member with the characteristic pentacyclic framework, but it is also a valuable and versatile precursor for the synthesis of other structurally complex and pharmacologically significant alkaloids. beilstein-journals.orgafricaresearchconnects.com For example, semi-synthesis approaches starting from vincadifformine are a common strategy to produce vincamine and its derivatives. unimi.itbeilstein-journals.org The strategic importance of (±)-vincadifformine has made it a frequent target in total synthesis campaigns, leading to a multitude of approaches for its construction from simple starting materials. beilstein-journals.orgnih.govacs.orgnih.gov These syntheses highlight its role as a central hub from which the synthesis of multiple other natural products can diverge. acs.orgnih.gov
Historical Perspective of (±)-Vincadifformine Research
The study of Aspidosperma alkaloids has a rich history, with the initial challenge being their isolation and structure elucidation. The first total synthesis of a member of this family, (±)-aspidospermine, was accomplished by Stork and Dolfini in 1963, a landmark achievement in organic chemistry that opened the door to the chemical synthesis of this class of compounds. mit.edursc.org
The discovery of vincadifformine occurred around the same period. In 1962, it was reported as a new alkaloid isolated from the leaves of Vinca difformis Pourr, from which it derives its name. nih.gov A year later, it was also isolated from both the leaves and roots of Rhazya stricta. beilstein-journals.org Its structural complexity, featuring a fused pentacyclic system and multiple stereocenters, immediately made it an attractive target for synthetic chemists. beilstein-journals.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
18374-17-9 |
|---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl (12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,19,22H,3,6,9-13H2,1-2H3/t19-,20-,21?/m1/s1 |
InChI Key |
GIGFIWJRTMBSRP-OSBQEZSISA-N |
SMILES |
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |
Isomeric SMILES |
CC[C@]12CCCN3[C@H]1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |
Canonical SMILES |
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |
Other CAS No. |
18374-17-9 |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Mechanisms of ± Vincadifformine
Elucidation of Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis Pathways
The biosynthesis of monoterpenoid indole alkaloids (MIAs) is a complex process that has been progressively unraveled through a combination of transcriptomic analyses and reverse genetic techniques. researchgate.net These approaches have been instrumental in identifying the genes and enzymes involved in the intricate metabolic network that produces a vast array of alkaloids. researchgate.netnih.gov The universal precursor for nearly all MIAs is strictosidine (B192452), which is formed from the condensation of tryptamine (B22526) and secologanin (B1681713). sioc-journal.cnmdpi.comphcogrev.com While the upstream pathways leading to strictosidine are well-established, the downstream pathways that generate the diverse chemical scaffolds of MIAs, including that of vincadifformine (B1218849), have been a more recent focus of discovery. The elucidation of these pathways is crucial for understanding how plants produce such a wide variety of specialized metabolites and for enabling their production in engineered host systems. sioc-journal.cn The biosynthesis of these complex molecules is often compartmentalized within different cell types and subcellular locations, adding another layer of complexity to their study. researchgate.netmdpi.com
Precursors and Early Stage Biosynthesis
The initial steps in the biosynthesis of (±)-vincadifformine involve the convergence of two major metabolic pathways to produce the central intermediate, strictosidine.
The indole ring of vincadifformine is derived from the amino acid tryptophan, while the monoterpenoid portion originates from secologanin. Tryptophan is first decarboxylated to form tryptamine. phcogrev.comontosight.ai Secologanin is synthesized from geraniol (B1671447) via a series of enzymatic reactions. mdpi.comontosight.ai The crucial condensation of tryptamine and secologanin is catalyzed by the enzyme strictosidine synthase (STR), yielding strictosidine. mdpi.comontosight.ai This step represents the gateway to the vast diversity of monoterpenoid indole alkaloids. nih.gov
Following the formation of strictosidine, a series of enzymatic transformations lead to the key branching point intermediate, O-acetylstemmadenine. nih.govnih.gov The deglycosylation of strictosidine by strictosidine β-D-glucosidase (SGD) generates reactive intermediates. mdpi.comnih.gov A critical enzyme, geissoschizine synthase (GS), which exhibits dual functionality, plays a pivotal role. nih.govebi.ac.uk It reduces cathenamine (B1202132) to form geissoschizine and also acts on the product of O-acetylstemmadenine oxidase (ASO). nih.gov The concerted action of ASO and GS on O-acetylstemmadenine generates a common reactive intermediate that is a precursor to catharanthine (B190766), tabersonine (B1681870), and vincadifformine. nih.govsci-hub.sesci-hub.se
Tryptophan and Secologanin Integration
Branch Pathways Leading to (+)-Vincadifformine and (−)-Tabersonine
From the common reactive intermediate derived from O-acetylstemmadenine, the biosynthetic pathway diverges, leading to the formation of different aspidosperma alkaloids, including the enantiomers of vincadifformine and tabersonine.
The formation of (+)-vincadifformine and (−)-tabersonine occurs through separate, enantiomer-specific branches. researchgate.netnih.gov This differentiation is orchestrated by distinct hydrolase enzymes that act on the common reactive intermediate. sci-hub.sesci-hub.senih.gov Specifically, hydrolase 3 (HL3) and hydrolase 4 (HL4) have been identified as being involved in the formation of vincadifformine. sci-hub.se The substrate specificity of subsequent enzymes further defines these separate pathways. researchgate.netnih.gov Research has shown that the biosynthesis of vincadifformine branches off before the formation of (−)-tabersonine. sci-hub.seresearchgate.net
The formation of the distinct chiral scaffolds of (+)-vincadifformine and (−)-tabersonine is a testament to the high degree of stereocontrol exerted by the enzymes involved. researchgate.netnih.gov After the initial formation of the aspidosperma skeleton by the hydrolases, further modifications are catalyzed by enantiomer-specific enzymes. For instance, (+)-vincadifformine can be hydroxylated by (+)-vincadifformine 19-hydroxylase (V19H), a cytochrome P450 enzyme. sci-hub.seresearchgate.net In contrast, a different enzyme, tabersonine 19-hydroxylase (T19H), acts on the (−)-enantiomers. researchgate.net This enzymatic specificity ensures the production of distinct enantiomeric products within the plant. researchgate.netnih.gov The characterization of these enzymes has been crucial in understanding the molecular basis of chirality in MIA biosynthesis. researchgate.net
Data Tables
Table 1: Key Enzymes in (±)-Vincadifformine Biosynthesis
| Enzyme | Abbreviation | Function | Reference |
| Strictosidine Synthase | STR | Condensation of tryptamine and secologanin to form strictosidine. | mdpi.comontosight.ai |
| Strictosidine β-D-Glucosidase | SGD | Deglycosylation of strictosidine. | mdpi.comnih.gov |
| O-acetylstemmadenine Oxidase | ASO | Acts on O-acetylstemmadenine to form a reactive intermediate. | nih.gov |
| Geissoschizine Synthase | GS | Dual function: reduces cathenamine and the ASO product. | nih.govebi.ac.uk |
| Hydrolase 3 | HL3 | Converts the reactive intermediate to vincadifformine. | sci-hub.se |
| Hydrolase 4 | HL4 | Converts the reactive intermediate to vincadifformine. | sci-hub.se |
| (+)-Vincadifformine 19-Hydroxylase | V19H | Hydroxylates (+)-vincadifformine. | sci-hub.seresearchgate.net |
| Tabersonine 19-Hydroxylase | T19H | Hydroxylates (−)-tabersonine and related compounds. | researchgate.net |
Table 2: Precursors and Intermediates in the Biosynthesis of (±)-Vincadifformine
| Compound | Role | Reference |
| Tryptophan | Indole precursor | phcogrev.comontosight.ai |
| Secologanin | Monoterpenoid precursor | mdpi.comontosight.ai |
| Tryptamine | Intermediate formed from tryptophan | phcogrev.comontosight.ai |
| Strictosidine | Central precursor to MIAs | sioc-journal.cnmdpi.comphcogrev.com |
| Geissoschizine | Intermediate in the pathway | nih.gov |
| O-acetylstemmadenine | Key branching point intermediate | nih.govnih.gov |
| (−)-Tabersonine | Product of a parallel branch pathway | researchgate.netnih.gov |
Enantiomer-Specific Pathway Differentiation
Enzyme Characterization and Functional Studies
The biosynthesis of specific vincadifformine-derived alkaloids is controlled by enzymes with high substrate and stereospecificity. These enzymes are central to the diversification of the Aspidosperma alkaloid scaffold in plants like Catharanthus roseus.
(+)-Vincadifformine 19-hydroxylase (V19H)
(+)-Vincadifformine 19-hydroxylase (V19H) is a crucial cytochrome P450 enzyme that catalyzes the regiospecific and stereospecific 19-hydroxylation of (+)-vincadifformine to produce (+)-minovincinine. scholaris.casci-hub.seresearchgate.net This enzyme is root-specific and shares a high degree of amino acid sequence identity with tabersonine-3-oxygenase (T3O), an enzyme involved in vindoline (B23647) biosynthesis in the leaves of C. roseus. sci-hub.seresearchgate.net However, their functional roles are distinct.
Functional studies demonstrate that V19H is highly specific for the (+)-enantiomer of vincadifformine and does not act on (-)-vincadifformine or (-)-tabersonine. scholaris.casci-hub.se Conversely, another root-specific P450, tabersonine-19-hydroxylase (T19H), hydroxylates (-)-tabersonine and (-)-vincadifformine but does not accept (+)-vincadifformine as a substrate. scholaris.ca This strict enantiospecificity of V19H defines a biosynthetic pathway for (+)-echitovenine that is separate and parallel to the pathway that metabolizes (-)-tabersonine derivatives to produce compounds like hörhammericine. sci-hub.senih.gov Modeling studies have suggested that while (-)-vincadifformine can fit into the V19H binding site and act as a competitive inhibitor, it is not hydroxylated. scholaris.ca
Table 1: Comparison of V19H and T19H Enzyme Specificity
| Enzyme | Substrate(s) | Product(s) | Plant Organ |
|---|---|---|---|
| (+)-Vincadifformine 19-hydroxylase (V19H) | (+)-Vincadifformine | (+)-Minovincinine | Root |
| Tabersonine 19-hydroxylase (T19H) | (-)-Tabersonine, (-)-Vincadifformine | (-)-19-Hydroxytabersonine, (-)-Minovincinine | Root |
Minovincinine-O-acetyltransferase (MAT)
Minovincinine-O-acetyltransferase (MAT) is an acetyl coenzyme A-dependent O-acetyltransferase that catalyzes the subsequent step in the (+)-echitovenine pathway: the 19-O-acetylation of (+)-minovincinine. nih.govebi.ac.ukresearchgate.net This enzyme, like V19H, is part of a root-specific biosynthetic pathway in C. roseus. nih.govresearchgate.net The gene for MAT shares 63% nucleic acid identity and 78% amino acid identity with deacetylvindoline-4-O-acetyltransferase (DAT), the enzyme responsible for the final step in vindoline biosynthesis in leaves. nih.govebi.ac.ukresearchgate.net
Despite the sequence homology, the substrate specificity and catalytic efficiency of MAT and DAT differ significantly. MAT specifically acetylates the 19-hydroxyl group of (+)-minovincinine to yield (+)-echitovenine. sci-hub.senih.gov It shows a clear preference for the (+)-enantiomer and does not efficiently use (-)-minovincinine or hörhammericine as substrates. sci-hub.se While MAT can catalyze the 4-O-acetylation of deacetylvindoline, its efficiency is exceptionally low compared to DAT, whose turnover rates are thousands of times greater for this reaction. ebi.ac.ukresearchgate.net This functional distinction, along with its root-specific expression, solidifies MAT's role in a separate alkaloid pathway from the leaf-specific vindoline synthesis. ebi.ac.ukresearchgate.net
Hydrolases (HL3) and Oxidoreductases in Pathway Diversification
The biosynthetic pathways leading to (+)-vincadifformine and (-)-tabersonine branch from a common reactive intermediate derived from O-acetylstemmadenine. sci-hub.seresearchgate.net This divergence is orchestrated by a combination of oxidoreductases and hydrolases. The initial steps involve O-acetylstemmadenine oxidase (ASO) and a dual-function geissoschizine synthase (GS). researchgate.net
Following the formation of a common intermediate by ASO and GS, different hydrolases channel the pathway toward distinct Aspidosperma skeletons. researchgate.netsci-hub.se Specifically, hydrolase 3 (HL3) and hydrolase 4 (HL4) have been identified to catalyze the formation of vincadifformine. researchgate.net Enzyme assays coupling ASO, GS, and HL3 confirmed the production of the (+)-enantiomer of vincadifformine, which then serves as the specific substrate for V19H. sci-hub.se In contrast, a different enzyme, hydrolase 2 (HL2), directs the pathway toward the formation of (-)-tabersonine. sci-hub.se This enzymatic partitioning at the hydrolase step is a critical point of diversification, leading to separate enantiomer-specific branches for the biosynthesis of a wide array of monoterpenoid indole alkaloids. nih.govsci-hub.se
Biotransformation Studies
Biotransformation using microbial cultures offers a method to produce novel or modified alkaloids. Studies have utilized various microorganisms to metabolize vinca (B1221190) alkaloids, leading to the generation of new derivatives.
In one study, 39 different microbial cultures, including fungi, bacteria, and yeast, were screened for their ability to metabolize vincamine (B1683053), a related eburnamine-type alkaloid structurally derived from vincadifformine. researchgate.net Sixteen of the cultures were able to transform vincamine into more polar metabolites. researchgate.net The fungus Absidia coerulea was particularly effective, producing three major metabolites through reactions including hydroxylation, dihydroxylation, and methyl hydroxylation. researchgate.net Such biotransformations highlight the potential of microbial systems to modify complex alkaloid scaffolds. researchgate.net
Furthermore, biotransformation studies have been conducted using yeast strains engineered to express specific plant enzymes. sci-hub.se For instance, yeast cells expressing V19H were used in biotransformation experiments with various substrates like (-)-tabersonine, (-)-vincadifformine, and (+)-vincadifformine to confirm the enzyme's strict substrate specificity in vivo. sci-hub.se
Table 2: Microbial Biotransformation of Vincamine
| Microorganism | Substrate | Major Products | Reaction Types |
|---|
| Absidia coerulea | Vincamine | Hydroxylated vincamine, Dihydroxylated vincamine, Methyl-hydroxylated vincamine | Hydroxylation, Dihydroxylation |
Metabolic Engineering and Heterologous Expression Systems for Alkaloid Production
The low abundance of many valuable MIAs in their native plants has driven the development of metabolic engineering strategies to produce these compounds in more tractable heterologous hosts. mdpi.com Microorganisms like Saccharomyces cerevisiae (yeast) and plants like Nicotiana benthamiana have emerged as promising platforms for reconstituting complex MIA biosynthetic pathways. mdpi.comdntb.gov.ua
The elucidation of the genes in the vincadifformine pathway, such as V19H, MAT, and the various hydrolases, provides the necessary components for metabolic engineering. sci-hub.se Scientists have successfully reconstructed lengthy biosynthetic pathways in yeast, involving the expression of over 30 heterologous genes from plants to produce MIA precursors like catharanthine and vindoline. dntb.gov.ua This often requires significant engineering of the host's native metabolism to improve the supply of precursors like geranyl pyrophosphate and tryptophan. dntb.gov.ua
The identification of MIA biosynthetic genes from various species, including Vinca minor, further expands the toolkit for synthetic biology. researchgate.netoup.comoup.com For example, the discovery of a vincadifformine-16-hydroxylase in V. minor through genome and transcriptome analysis highlights how these resources can facilitate the elucidation of novel biosynthetic routes. researchgate.netoup.com These newly found genes can then be transferred to heterologous systems to produce known alkaloids more efficiently or to generate new-to-nature analogues, paving the way for the large-scale production of a vast array of MIAs. dntb.gov.uaresearchgate.netnih.gov
Advanced Synthetic Strategies for ± Vincadifformine and Its Congeners
Total Synthesis Approaches
The quest to conquer the molecular complexity of vincadifformine (B1218849) has led to a variety of total synthesis approaches. These strategies often showcase remarkable ingenuity in bond formation and stereochemical control. A notable biomimetic approach involves the intramolecular [4+2] cycloaddition of a secodine-type intermediate, which cyclizes with high stereospecificity to yield vincadifformine. researchgate.net In one instance, this cyclization proceeded in a greater than 67% yield. researchgate.net Other strategies have focused on the concise construction of the core structure, with one expeditious total synthesis of (±)-vincadifformine being achieved through the condensation of a common indole-2-acrylate precursor with an appropriate amine, followed by acidic treatment. rsc.org
A divergent strategy has also proven powerful, allowing for the synthesis of multiple Aspidosperma alkaloids from a single, common intermediate. researchgate.netfigshare.com This approach emphasizes efficiency by enabling late-stage modifications to produce a variety of natural products, including (±)-vincadifformine. researchgate.netfigshare.com
Asymmetric Total Synthesis Methodologies
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric total syntheses of vincadifformine. These methods employ various techniques to control the stereochemical outcome of the reaction, yielding the desired enantiomer with high purity.
Stereoselective [4+2] cycloaddition reactions, also known as Diels-Alder reactions, have been pivotal in constructing the core ring system of vincadifformine. In one divergent asymmetric total synthesis, a key step involved a stereoselective intermolecular [4+2] cycloaddition to establish the C-E ring system. nih.govresearchgate.net This reaction successfully created an all-carbon quaternary stereocenter at C-5 and two bridged, contiguous cis-stereocenters at C-12 and C-19. nih.govresearchgate.net Another approach utilized an intramolecular [4π+2π] cycloaddition of a 3-oxosecodine intermediate, which was prepared from an enamide via dehydrogenation. capes.gov.br The biomimetic synthesis of iboxyphylline, a related alkaloid, also employed an intramolecular [4+2] cycloaddition. researchgate.net
The power of cascade reactions is also evident in this area, with a Diels-Alder cascade reaction of a 2-vinyl indole (B1671886) with butyn-2-one delivering a key pyrroloindoline intermediate for the synthesis of several Aspidosperma alkaloids. researchgate.netfigshare.com
Cascade reactions, where multiple bond-forming events occur in a single operation, offer an elegant and efficient route to complex molecules like vincadifformine. These reactions are prized for their atom economy and ability to rapidly build molecular complexity. acs.org
An iminium ion-triggered cascade reaction has been successfully employed in the total synthesis of (+)-vincadifformine. acs.orgnih.gov This strategy involves the coupling of a 3,3-substituted tetrahydropyridine (B1245486) with an indole derivative, leading to the simultaneous construction of two new rings, three new sigma bonds, and two new stereogenic centers with complete stereochemical control. acs.orgnih.gov This powerful cascade has been utilized to achieve the synthesis of (+)-vincadifformine with greater than 99% enantiomeric excess. acs.org
Another notable example is a domino Michael/Mannich/N-alkylation sequence, which was used to rapidly assemble the tetrahydrocarbazole framework of Aspidosperma alkaloids, leading to concise total syntheses of (-)-vincadifformine, (-)-aspidospermidine, and (-)-tabersonine. nih.gov Diels-Alder cascades have also been effectively used. A Suzuki-Miyaura cross-coupling provides a 2-vinyl indole that undergoes a Diels-Alder cascade with butyn-2-one to form a pyrroloindoline intermediate. researchgate.netfigshare.com This intermediate then undergoes a subsequent cascade of amidation, reduction, skeletal rearrangement, and intramolecular Michael addition to provide a common precursor for several Aspidosperma alkaloids. researchgate.netfigshare.com
A trifluoroacetic acid-promoted deprotection/amidation cascade process has also been featured in an asymmetric total synthesis of vincadifformine. nih.gov
Organocascade catalysis, which utilizes small organic molecules as catalysts to initiate a cascade of reactions, has emerged as a powerful tool for the collective synthesis of natural products. nih.govleitir.isnih.gov This strategy has been successfully applied to the expedient, asymmetric total syntheses of six different alkaloids, including (+)-vincadifformine, from a common molecular scaffold. nih.govnih.govoup.com
The key transformation involves an organocatalytic Diels-Alder/β-elimination/amine conjugate addition sequence between a tryptamine (B22526) derivative and propynal, catalyzed by a chiral imidazolidinone. nih.govoup.com This reaction proceeds through an iminium ion catalysis pathway to generate a tetracyclic spiroindoline intermediate with high enantioselectivity (97% ee). oup.com This common intermediate serves as a versatile precursor for the synthesis of a diverse collection of complex molecules. nih.govoup.comresearchgate.net
| Catalyst System | Key Reaction | Intermediate | Enantiomeric Excess (ee) | Reference |
| 1-naphthyl-substituted imidazolidinone / tribromoacetic acid | Diels-Alder/β-elimination/conjugate addition | Tetracyclic spiroindoline | 97% | oup.com |
The use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction, has been a cornerstone of asymmetric synthesis. wikipedia.org In the context of vincadifformine synthesis, chiral auxiliaries have been instrumental in controlling stereoselectivity in domino-Michael/Mannich/N-alkylation reactions. researchgate.net Pseudoephedrine is one such chiral auxiliary that can be reacted with a carboxylic acid to form an amide, directing subsequent alkylation reactions. wikipedia.org
Beyond auxiliaries, chiral catalysts have played a significant role. A notable example is the use of a thiourea-phosphonium salt catalyzed Mannich-type reaction in an asymmetric total synthesis of vincadifformine. nih.gov This approach was inspired by the limited use of chiral cation-directed catalysis in total synthesis. nih.gov
Palladium-catalyzed enantioselective alkylation has also proven to be a powerful method for constructing the key stereocenters in vincadifformine. beilstein-journals.orgd-nb.infonih.gov This strategy has been used to create the chiral α-quaternary lactam, a key intermediate in Pandey's synthesis of (+)-vincadifformine. beilstein-journals.orgd-nb.info The Stoltz group has developed methods using chiral palladium catalysis to obtain enantioenriched 3,3-disubstituted piperidines with good yields and up to 99% enantiomeric excess. nih.gov The Lupton group has also reported on the enantioselective decarboxylative Pd-catalyzed allylic alkylation of indolone substrates. nih.gov
| Catalysis Type | Key Reaction | Application | Reference |
| Thiourea-Phosphonium Salt | Mannich-type reaction | Asymmetric total synthesis of vincadifformine | nih.gov |
| Palladium-catalyzed | Enantioselective alkylation | Synthesis of chiral α-quaternary lactam intermediate | beilstein-journals.orgd-nb.info |
| Palladium-catalyzed | Enantioselective alkylation | Synthesis of enantioenriched 3,3-disubstituted piperidines | nih.gov |
Ring-closing metathesis (RCM) is a robust and widely used reaction in organic synthesis for the formation of unsaturated rings. wikipedia.orgorganic-chemistry.org This metal-catalyzed reaction involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.org In the synthesis of Aspidosperma alkaloids, RCM has been a key step in preparing the D-ring of the molecular framework. nih.gov Specifically, in a concise total synthesis of (-)-vincadifformine, RCM was employed to construct this crucial ring system. nih.gov
A molybdenum-catalyzed enantioselective ring-closing metathesis has also been used for the desymmetrization of an advanced intermediate and to introduce the C5-quaternary stereocenter in the synthesis of the hexacyclic aspidosperma alkaloid (-)-deoxoapodine. researchgate.net
Chiral Auxiliaries and Catalysis (e.g., Thiourea-Phosphonium Salt Catalysis, Palladium-catalyzed Enantioselective Alkylation)
Biomimetic Synthetic Routes
Biomimetic synthesis endeavors to replicate nature's synthetic pathways in a laboratory setting. In the context of (±)-Vincadifformine, this often involves mimicking the proposed biosynthetic cyclization of a dehydrosecodine intermediate. These strategies are significant not only for their elegance but also for their potential to generate multiple related alkaloid scaffolds from a common precursor. scispace.comjst.go.jp
A notable biomimetic approach involves an intramolecular [4+2] cycloaddition. researchgate.net This strategy hinges on the creation of a key intermediate that contains a masked acrylic ester function within an indole skeleton. The synthesis of this intermediate can be initiated from 2-(ethoxycarbonyl)tryptamine hydrochloride. researchgate.net Subsequent cycloaddition with an appropriate aldehyde, such as methyl 4-formylhexanoate, sets the stage for the formation of the vincadifformine framework. researchgate.net This approach has been successfully applied to achieve the total synthesis of (±)-vincadifformine. researchgate.net
Researchers have also explored the generation of a dihydropyridine (B1217469) intermediate, which serves as a multipotent precursor for divergent syntheses. thieme-connect.com Inspired by the biosynthetic intermediate dehydrosecodine, a more stable and versatile "multipotent intermediate" was designed. jst.go.jp This intermediate can undergo various cycloadditions to yield different alkaloid skeletons. Specifically for vincadifformine, a [4+2] cycloaddition of this intermediate, followed by site-selective hydrogenation, affords the target molecule. scispace.com This biomimetic strategy has been showcased in the total syntheses of (±)-vincadifformine, among other alkaloids. scispace.comjst.go.jp
The elegance of these biomimetic routes lies in their ability to construct complex polycyclic structures in a highly efficient and often stereoselective manner, mirroring the biosynthetic pathways that produce these alkaloids in nature. nih.gov
Radical Reactions and Heck Reactions
Radical cyclizations and Heck reactions have emerged as powerful tools for the construction of the intricate pentacyclic structure of (±)-vincadifformine and its analogs. figshare.comacs.org These methods offer alternative bond-forming strategies to traditional ionic reactions.
A synthetic approach has been developed that utilizes an intramolecular free-radical-induced cyclization of a tetracyclic intermediate. figshare.comresearchgate.netfigshare.com This key intermediate is prepared through the condensation of an indoloazepine with 2-(phenylselenyl)butyraldehyde, followed by N-alkylation. figshare.comresearchgate.netfigshare.com The subsequent radical cyclization forges the final ring of the vincadifformine scaffold. figshare.comresearchgate.netfigshare.com This strategy has been successfully employed in the total syntheses of (±)-vincadifformine, ψ-vincadifformine, and epi-ψ-vincadifformine. figshare.com
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides another avenue to the vincadifformine core and related structures like tabersonine (B1681870). wikipedia.org In one synthetic sequence, tetracyclic intermediates, similar to those used in the radical cyclization approach, are alkylated with (Z)-1,3-diiodopropene. figshare.comacs.org Subsequent phenyl selenoxide elimination and an intramolecular Heck reaction lead to the formation of tabersonine. figshare.comacs.org This highlights the versatility of these intermediates in accessing different members of the Aspidosperma alkaloid family. The Heck reaction has also been instrumental in the synthesis of akuammicine (B1666747) from a vinyl iodide precursor. nih.gov
These methods, both radical and palladium-catalyzed, demonstrate the utility of modern synthetic organic chemistry in assembling complex natural products like (±)-vincadifformine.
Strategic Intermediates and Divergent Synthesis
The development of strategic intermediates that can be divergently elaborated into multiple members of the Aspidosperma alkaloid family represents a highly efficient and elegant approach to their synthesis. acs.orgnih.govnih.gov This strategy minimizes the number of synthetic steps required to access a range of structurally related natural products.
One powerful strategy employs a cascade reaction to construct a common intermediate containing the core framework of the Aspidosperma alkaloids. acs.orgresearchgate.net This can be initiated by a Suzuki-Miyaura cross-coupling to form a 2-vinyl indole, which then undergoes a Diels-Alder cascade reaction. acs.orgresearchgate.net Further transformations, including a cascade amidation, reduction, skeletal rearrangement, and intramolecular Michael addition, yield a key common intermediate. acs.orgresearchgate.net This intermediate has been successfully converted to (±)-vincadifformine, (±)-aspidospermidine, (±)-aspidofractinine, and (±)-limaspermidine. acs.orgresearchgate.net
Another divergent approach utilizes the late-stage generation of a reactive enamine intermediate from a stable indole-linked δ-lactam via an iridium(I)-catalyzed reduction. nih.gov The resulting secodine intermediate can then undergo a formal Diels-Alder cycloaddition to furnish the aspidosperma-type skeleton of (±)-vincadifformine. nih.gov The selectivity of the reaction pathway can be controlled by the choice of the N-protecting group on the indole. nih.gov
A uniformly strategic total synthesis has been reported starting from a tricyclic ketone, which serves as a versatile precursor. acs.orgnih.gov Key steps in this approach include a stereoselective intermolecular [4+2] cycloaddition to establish the C-E ring system, a palladium-catalyzed hydrogenation/deprotection/amidation cascade to form the D ring, and a Fischer indolization to construct the A-B rings. acs.orgnih.gov This method has enabled the synthesis of (+)-vincadifformine and several other Aspidosperma alkaloids. acs.orgnih.gov
The following table summarizes some of the key divergent synthetic strategies and the alkaloids synthesized from common intermediates.
| Starting Material/Key Strategy | Key Intermediate | Synthesized Alkaloids |
| Suzuki-Miyaura/Diels-Alder Cascade | Polycyclic pyrroloindoline | (±)-Vincadifformine, (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine acs.orgresearchgate.net |
| Iridium(I)-catalyzed lactam reduction | Secodine intermediate | (±)-Vincadifformine, (±)-Vincaminorine, (±)-N-Methylquebrachamine, (±)-Quebrachamine, (±)-Minovine nih.gov |
| [4+2] Cycloaddition/Fischer Indolization | Tricyclic ketone | (+)-Vincadifformine, (−)-Quebrachamine, (+)-Aspidospermidine, (−)-Aspidospermine, (−)-Pyrifolidine acs.orgnih.gov |
| Organocascade Catalysis | --- | (+)-Vincadifformine, (+)-Aspidospermidine nih.gov |
Semi-synthesis from Natural Precursors or Derivatives
Semi-synthesis, which utilizes naturally occurring compounds as starting materials, offers an efficient and often more practical route to complex molecules like (±)-vincadifformine compared to total synthesis. The abundance of certain related alkaloids in nature makes them attractive precursors.
Conversion of Tabersonine to Vincadifformine
A primary method for the semi-synthesis of vincadifformine is the catalytic hydrogenation of tabersonine. unimi.itgoogle.comdspacedirect.org Tabersonine, which possesses a double bond in the D-ring, can be selectively reduced to yield vincadifformine. This reaction is typically carried out using a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere. dspacedirect.org The process is generally high-yielding, with some procedures reporting nearly quantitative conversion. google.com
This conversion is a key step in the industrial production of vincamine (B1683053), where tabersonine is first converted to vincadifformine, which then undergoes further transformations. google.com The starting tabersonine is often extracted from the seeds of plants like Voacanga africana. unimi.it
The following table outlines a typical procedure for the hydrogenation of tabersonine to vincadifformine.
| Reactant | Catalyst | Solvent | Conditions | Product | Yield |
| Tabersonine | 5% Pd/C | Ethyl Acetate | 50 psi H₂, 3 hours | Vincadifformine | ~50% (in one report) dspacedirect.org |
| Tabersonine | Adams platinum oxide | Methanol (B129727) | H₂ at room temp. and atm. pressure | Vincadifformine | Almost quantitative google.com |
| Tabersonine Salt | Raney nickel, PdCO₃, or other catalysts | Methanol or Ethanol (B145695) | 1-3 atm H₂, room temp. | Vincadifformine | High |
Rearrangement Reactions (e.g., pyrolysis of derivatives)
Rearrangement reactions of vincadifformine derivatives provide a pathway to other important alkaloids, such as vincamine. For instance, the pyrolysis of a vincadifformine derivative has been shown to yield vincamine. unimi.it This transformation can proceed through either a mechanism involving the cleavage of a gem-hydroxy, methoxycarbonyl function to a carbonyl group, or via a radical mechanism. unimi.it
Photo-oxygenation Reactions
Photo-oxygenation provides a method for introducing oxygen functionality into the vincadifformine scaffold, leading to intermediates for the synthesis of other alkaloids like vincamine. rsc.orgrsc.org Dye-sensitized photo-oxygenation of (-)-vincadifformine, in the presence of a sensitizer (B1316253) like methylene (B1212753) blue or rose bengal, generates a 16-hydroperoxyindolenine intermediate. rsc.orgrsc.orgcapes.gov.br
This reactive intermediate can follow two main pathways. It can decompose to form 2,16-seco-products. rsc.orgrsc.org Alternatively, it can be efficiently trapped by reducing agents to afford a 16-hydroxy-[3H]indole in a stereoselective manner. rsc.orgrsc.org This hydroxylated product is a key precursor for the synthesis of vincamine. rsc.orgrsc.org By carefully selecting the reaction conditions, vincamine can be obtained in good yields directly from its Aspidosperma precursor, vincadifformine. rsc.orgrsc.org This photo-oxygenation reaction has also been applied to tabersonine. rsc.orgrsc.org
Furthermore, photoinduced electron transfer processes sensitized by 9,10-dicyanoanthracene (B74266) (DCA) have been used to generate α-aminonitriles from indole derivatives, which are valuable intermediates in alkaloid synthesis. capes.gov.br
Synthesis of Key Aspidosperma Alkaloid Scaffolds
The construction of the core Aspidosperma alkaloid scaffold is a central theme in the total synthesis of (±)-Vincadifformine and its congeners. Over the years, several key strategies have emerged as reliable and effective methods for assembling this complex molecular architecture.
One of the pioneering and most influential approaches is the Stork-Dolfini synthesis , which laid the groundwork for many subsequent synthetic endeavors. nih.gov A significant number of total syntheses have been reported, many of which employ classic strategies like intramolecular [4+2] cycloadditions and rearrangements of indoloquinolizidine intermediates. chemrxiv.orgresearchgate.net For instance, an efficient approach to the Aspidosperma framework utilizes a [4+2] cycloaddition of aminosiloxydienes, which has been successfully applied in the stereocontrolled total synthesis of (±)-tabersonine. chemrxiv.org
More contemporary strategies often employ cascade reactions to rapidly build molecular complexity from simpler starting materials. A notable example involves a Brønsted acid-catalyzed tandem cyclization of tryptamine-ynamides to construct the tetracyclic ABCE core of the Aspidosperma alkaloids. chemrxiv.org This method offers a practical and facile route to key intermediates. chemrxiv.org Another innovative approach utilizes a photoredox-initiated [2+2]/retro-Mannich reaction of tryptamine-substituted enaminones to construct the core tetracycle. acs.org
A highly efficient, one-pot reductive interrupted Fischer indole synthesis has been developed to deliver an advanced pentacyclic intermediate, which was then converted to (–)-aspidospermidine. nih.gov Furthermore, a concise strategy for the total synthesis of several Aspidosperma alkaloids, including (±)-vincadifformine, has been reported, featuring a Suzuki–Miyaura cross-coupling to form a 2-vinyl indole that subsequently undergoes a Diels–Alder cascade reaction. acs.orgresearchgate.net This is followed by a cascade amidation, reduction, skeletal rearrangement, and intramolecular Michael addition to furnish a common intermediate containing the complete Aspidosperma framework. acs.org
Table 1: Key Strategies for the Synthesis of Aspidosperma Alkaloid Scaffolds
| Strategy | Key Reaction(s) | Target Scaffold/Intermediate | Reference(s) |
| Intramolecular [4+2] Cycloaddition | Diels-Alder reaction of aminosiloxydienes | Aspidosperma alkaloid core | chemrxiv.org |
| Tandem Cyclization | Brønsted acid-catalyzed cyclization of tryptamine-ynamides | Tetracyclic ABCE core (1H-pyrrolo[2,3-d]carbazole) | chemrxiv.org |
| Photoredox-Initiated Cascade | [2+2] cycloaddition / retro-Mannich reaction | Core tetracycle of Aspidosperma alkaloids | acs.org |
| Reductive Interrupted Fischer Indolization | Reductive Fischer indole synthesis | Advanced pentacyclic intermediate | nih.gov |
| Cascade and Common Intermediate Strategy | Suzuki–Miyaura cross-coupling, Diels–Alder cascade, aza-Michael/Michael cascade | Common pentacyclic intermediate for multiple alkaloids | acs.orgresearchgate.net |
Development of Novel Synthetic Methodologies
The quest for more efficient and elegant syntheses of (±)-Vincadifformine and its congeners has been a fertile ground for the development of novel synthetic methodologies. These new methods often focus on improving stereocontrol, reducing step counts, and enabling divergent syntheses of multiple family members from a common precursor.
A significant area of development has been in the field of enantioselective catalysis . Palladium-catalyzed enantioselective alkylation has emerged as a powerful tool for constructing the crucial stereogenic quaternary carbon centers found in many Aspidosperma alkaloids. beilstein-journals.orgcaltech.edu For instance, the enantioselective Pd-catalyzed allylic alkylation of dihydropyrido[1,2-a]indolone (DHPI) substrates has been utilized to construct the C20-quaternary stereocenter, leading to rapid syntheses of alkaloids like (+)-limaspermidine. caltech.edu Another approach achieved the shortest enantioselective synthesis of aspidospermidine (B1197254) to date through a Pd-catalyzed allylic substitution with a 3-substituted indole derivative as the key stereodefining step. nih.gov
Cascade reactions have also been instrumental in advancing the synthesis of these complex molecules. An iminium ion cascade reaction, coupling a chiral 3,3-disubstituted piperidine (B6355638) imine with an indole derivative, proved effective in the total synthesis of (+)-vincadifformine. beilstein-journals.org A divergent total synthesis of several Aspidosperma alkaloids was achieved by exploiting the iridium(I)-catalyzed generation of reactive enamine intermediates from stable indole-linked δ-lactams. researchgate.net These enamines then undergo a formal Diels-Alder cycloaddition. researchgate.net
Recently, an innovative strategy coupling an aza-Achmatowicz rearrangement (AAR) with an intermolecular aza-Friedel–Crafts (iAFC) reaction has been reported. rsc.org This method allows for the direct C3–C2′ linkage of indoles with functionalized 2-hydroxypiperidines under mild acidic conditions, providing a versatile entry to the core structure of aspidosperma alkaloids and enabling the collective total syntheses of six members of the family, including vincadifformine. rsc.org
Other novel methods include the development of a thiourea-phosphonium salt catalyzed Mannich-type reaction for an asymmetric total synthesis of vincadifformine and a titanium-mediated intramolecular nucleophilic acyl substitution (INAS) for constructing the unique bridge-fused ring system of subincanadine F. researchgate.netnih.gov
Table 2: Novel Synthetic Methodologies for (±)-Vincadifformine and Congeners
| Methodology | Key Catalyst/Reagent | Feature | Application Example(s) | Reference(s) |
| Enantioselective Pd-Catalyzed Allylic Alkylation | Palladium catalyst with chiral ligand | Construction of stereogenic quaternary carbons | Synthesis of (+)-limaspermidine, (−)-aspidospermidine | caltech.edunih.gov |
| Iminium Ion Cascade Reaction | Chiral 3,3-disubstituted piperidine imine | Rapid assembly of fused ring systems | Total synthesis of (+)-vincadifformine | beilstein-journals.org |
| Iridium(I)-Catalyzed Enamine Generation | Iridium(I) catalyst | Divergent synthesis from a common δ-lactam | Syntheses of (±)-vincadifformine, (±)-minovine | researchgate.net |
| Aza-Achmatowicz Rearrangement / aza-Friedel–Crafts | Trifluoroacetic acid or PCCP | Direct C3–C2′ linkage of indole and piperidine | Collective synthesis of vincadifformine, aspidospermidine | rsc.org |
| Organocascade Catalysis | Amine catalyst (e.g., from cinchona alkaloid) | Enantioselective cascade for rapid complexity building | Enantioselective synthesis of (+)-aspidospermidine and (+)-vincadifformine | nih.gov |
| Photoredox-Initiated Radical Cascade | Photoredox catalyst | Formation of strained bicyclo[3.2.0]heptane followed by retro-Mannich | Construction of indoline (B122111) core for aspidospermidine | acs.org |
Chemical Modifications and Derivative Synthesis of ± Vincadifformine
Synthesis of Analogues and Homologs
The synthesis of analogues and homologs of (±)-vincadifformine has been a significant area of research, driven by the quest for novel therapeutic agents and a deeper understanding of structure-activity relationships. A notable strategy involves the late-stage modification of a common intermediate, allowing for the divergent synthesis of multiple natural products. acs.org For instance, a common intermediate containing the full Aspidosperma framework can be strategically modified to produce not only (±)-vincadifformine but also related alkaloids like (±)-aspidospermidine. acs.org
One powerful approach utilizes an iminium ion-triggered cascade reaction, coupling a 3,3-substituted tetrahydropyridine (B1245486) with an indole (B1671886) derivative. researchgate.net This method facilitates the simultaneous construction of two new rings, three new sigma bonds, and two new stereogenic centers in a single pot, demonstrating high efficiency and stereochemical control. researchgate.net Organocascade catalysis has also been employed in the asymmetric total syntheses of (±)-vincadifformine, among other alkaloids, starting from a common molecular scaffold. ebi.ac.ukoup.com
Furthermore, iridium(I)-catalyzed reduction of stable indole-linked δ-lactams generates reactive secodine intermediates. nih.gov These intermediates can then undergo a formal Diels-Alder cycloaddition to access the aspidosperma-type skeleton of vincadifformine (B1218849) with excellent diastereoselectivity. nih.gov The ability to generate diverse analogues is crucial, as some derivatives of vincadifformine are used as starting materials for the synthesis of clinically important bisindole alkaloids with antitumor properties. google.com
Functionalization and Derivatization Strategies
The functionalization and derivatization of the (±)-vincadifformine scaffold are key to producing a wide array of chemically diverse MIAs with varied biological activities. researchgate.netnih.gov These modifications often involve enzymatic or chemical transformations that introduce new functional groups at specific positions on the molecule.
A well-characterized functionalization pathway for (+)-vincadifformine in plants like Catharanthus roseus involves hydroxylation followed by acetylation to yield (+)-minovincinine and subsequently (+)-echitovenine. researchgate.netsci-hub.se This biosynthetic route is a prime example of how nature modifies a basic scaffold to generate more complex and often more biologically active compounds. researchgate.netnih.gov
The first step, the conversion of (+)-vincadifformine to (+)-minovincinine, is catalyzed by the enzyme (+)-vincadifformine 19-hydroxylase (V19H). researchgate.netsci-hub.se This enzyme is a root-specific cytochrome P450 that exhibits high substrate specificity for the (+)-enantiomer of vincadifformine. researchgate.netsci-hub.se V19H introduces a hydroxyl group at the C19 position of the molecule. researchgate.net
Following hydroxylation, (+)-minovincinine is acetylated to form (+)-echitovenine. This reaction is catalyzed by minovincinine-O-acetyltransferase (MAT), another enzyme with specificity for the (+)-enantiomer. researchgate.netsci-hub.se The biosynthesis of (+)-echitovenine from (+)-vincadifformine highlights an enantiomer-specific pathway that is distinct from parallel pathways that process the (-)-enantiomers of related alkaloids. researchgate.netnih.gov
| Precursor | Product | Key Enzyme(s) | Reference |
| (+)-Vincadifformine | (+)-Minovincinine | (+)-Vincadifformine 19-hydroxylase (V19H) | researchgate.netsci-hub.se |
| (+)-Minovincinine | (+)-Echitovenine | Minovincinine-O-acetyltransferase (MAT) | researchgate.netsci-hub.se |
This table outlines the enzymatic conversion of (+)-Vincadifformine to its hydroxylated and acetylated derivatives.
While specific demethylation reactions of (±)-vincadifformine are not extensively detailed in the provided context, the general principle of demethylation is a common strategy in alkaloid chemistry to create analogues or to prepare intermediates for further synthesis. For example, N-demethylation can be a key step in modifying the core structure of related alkaloids. researchgate.net
Hydroxylation and Acetylation (e.g., Minovincinine, Echitovenine)
Generation of Diverse Chemical Scaffolds
The inherent reactivity of the (±)-vincadifformine structure and its biosynthetic precursors allows for the generation of a multitude of distinct chemical scaffolds. researchgate.netsci-hub.se The biosynthesis of MIAs often involves reactive intermediates that can be channeled into different enzymatic pathways to create a wide variety of molecular architectures. researchgate.netnih.gov
Inspired by these biosynthetic strategies, chemists have developed methods to generate diverse scaffolds from vincadifformine-related intermediates. For example, the key biosynthetic intermediate dehydrosecodine can undergo divergent intramolecular cyclizations. researchgate.net Synthetic approaches have mimicked this by designing stable "multipotent intermediates" that, through various cycloadditions and oxidation-triggered cyclizations, can be converted into iboga-, aspidosperma-, andranginine-, and ngouniensine-type skeletons. researchgate.net This highlights how a single strategic intermediate can be a branching point for accessing a wide array of complex natural product frameworks. researchgate.net The ability to manipulate the vincadifformine scaffold and its precursors continues to be a powerful tool in the exploration of new chemical space and the synthesis of novel, biologically active molecules. researchgate.netmpg.de
Structure Activity Relationship Sar Studies and Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that seeks to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For vincadifformine (B1218849) analogues, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic potential, particularly as antimalarial agents. ugm.ac.idugm.ac.id
To build a QSAR model, the chemical structure of each compound is characterized by a set of numerical values known as molecular descriptors. hufocw.org These descriptors quantify various aspects of the molecule's physicochemical properties. In the QSAR analysis of vincadifformine analogues for their antiplasmodial activity, a range of descriptors have been employed. ugm.ac.idresearchgate.net These include:
Atomic Net Charges (q): These descriptors represent the electron distribution within the molecule, indicating regions that are electron-rich or electron-poor. The net charges on specific carbon and nitrogen atoms (e.g., qC1, qC2, qC3, qC5, qC6, qC7, qN, qC8) have been shown to be important predictors of activity. ugm.ac.id
HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are electronic descriptors that relate to the molecule's ability to donate or accept electrons in chemical reactions. ugm.ac.iddergipark.org.tr These are crucial for understanding the reactivity and interaction of the molecule at a quantum chemical level. dergipark.org.tr
Molecular Mass (m): A fundamental property of the molecule that can influence its transport and distribution. ugm.ac.id
Surface Area (A): This descriptor relates to the size and shape of the molecule and can be important for its binding to a receptor. ugm.ac.id
Polarizability (α): This descriptor measures the ease with which the electron cloud of the molecule can be distorted by an external electric field, which is relevant for non-covalent interactions with biological macromolecules. researchgate.net
A study on vincadifformine analogues identified a correlation between these descriptors and the antiplasmodial activity against a chloroquine-sensitive strain of Plasmodium falciparum. The activity was expressed as the natural log of the inverse of the 50% inhibitory concentration (ln(1/IC50)). ugm.ac.id
Table 1: Molecular Descriptors Used in QSAR Analysis of Vincadifformine Analogues
| Descriptor Category | Specific Descriptor | Symbol | Relevance |
|---|---|---|---|
| Electronic | Atomic Net Charges | q | Electron distribution and reactivity |
| Electronic | Dipole Moment | μ | Molecular polarity |
| Electronic | HOMO Energy | E_HOMO | Electron-donating ability |
| Electronic | LUMO Energy | E_LUMO | Electron-accepting ability |
| Physicochemical | Molecular Mass | m | Size and transport properties |
| Physicochemical | Surface Area | A | Molecular size and shape |
Once the molecular descriptors are calculated, statistical methods are used to build the QSAR model and establish a correlation with biological activity. slideshare.net
Multiple Linear Regression (MLR): This is a commonly used statistical technique to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). ugm.ac.idchemmethod.com In the case of vincadifformine analogues, MLR was used to develop an equation that predicts the antiplasmodial activity based on a combination of the aforementioned descriptors. The resulting QSAR equation demonstrated a high correlation coefficient (r = 0.995), indicating a strong relationship between the selected descriptors and the observed activity. ugm.ac.id
Principal Component Analysis (PCA): PCA is a statistical procedure used to reduce the dimensionality of a large set of correlated variables into a smaller set of uncorrelated variables called principal components. chemmethod.comijpsi.org While not explicitly detailed in the primary study on vincadifformine, PCA is a common pre-processing step in QSAR to handle multicollinearity among descriptors and select the most informative ones. unsoed.ac.id
Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. chemmethod.comijpsi.org They are capable of modeling complex non-linear relationships between descriptors and activity. archivepp.com Although not specifically applied to vincadifformine in the provided context, ANNs represent a powerful tool in QSAR studies of indole (B1671886) alkaloids and other complex natural products, often providing more accurate predictions than linear methods. ijpsi.org
The best QSAR model for the antimalarial activity of vincadifformine analogues was determined using multiple linear regression, resulting in a statistically significant equation. ugm.ac.id
Molecular Descriptors in QSAR Models (e.g., atomic net charges, dipole moment, HOMO/LUMO energies, molecular mass, surface area, polarizability)
In Silico Approaches to Molecular Interactions
In silico methods, particularly molecular docking, are powerful tools for investigating the interactions between a small molecule like vincadifformine and its potential biological targets at the molecular level. acs.orglasalle.mx
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. chemmethod.comeuropeanreview.org This technique is crucial for understanding the binding mode and affinity of a compound. acs.org For indole alkaloids, including those related to vincadifformine, molecular docking has been used to study their interactions with various protein targets, such as those involved in cancer. ijpsr.com
While specific molecular docking studies focusing solely on (+-)-vincadifformine are not extensively detailed in the provided search results, the general application of this method to indole alkaloids suggests its utility in elucidating the mechanism of action of vincadifformine. ijpsr.comcolab.ws For instance, docking studies on related alkaloids have identified key amino acid residues responsible for binding within the active site of target proteins. nih.govrsc.org Such studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex, providing a rational basis for the observed biological activity. The insights from molecular docking can guide the design of vincadifformine derivatives with improved binding affinity and selectivity for a specific target.
Mechanistic Investigations of Chemical Transformations of Vincadifformine and its Derivatives
Understanding the chemical reactivity and transformation pathways of vincadifformine is essential for its semi-synthesis into other valuable alkaloids and for comprehending its metabolic fate. Mechanistic investigations often involve a combination of experimental and theoretical approaches to elucidate the step-by-step process of a chemical reaction. masterorganicchemistry.comallen.indanlehnherr.com
Several chemical transformations of vincadifformine have been studied. For example, the ozonolysis of vincadifformine has been shown to be a mild and selective method to convert it into vincamine (B1683053). unimi.it Another approach involves pyrolysis of a vincadifformine derivative, which also leads to vincamine through a proposed radical mechanism or a cleavage of a gem-hydroxy, methoxycarbonyl function. unimi.it
Furthermore, rearrangement reactions of the vincadifformine scaffold are a common strategy to access other complex indole alkaloids. unimi.it For instance, treatment of vincadifformine with m-CPBA and HCl can induce the formation of a hydroxyl derivative, which is a key intermediate in the synthesis of other alkaloids. unimi.it The catalytic hydrogenation of tabersonine (B1681870) to vincadifformine is another important transformation. unimi.it
More recent synthetic strategies have focused on the asymmetric total synthesis of vincadifformine, employing reactions like the Mannich-type reaction, aza-Morita–Baylis–Hillman reaction, and deprotection/amidation cascade processes. researchgate.netresearchgate.net Mechanistic studies of these reactions, sometimes involving bifunctional phosphonium (B103445) salt catalysis, are crucial for optimizing reaction conditions and achieving high stereoselectivity. researchgate.netresearchgate.net These investigations shed light on the nature of the reactive intermediates and transition states involved in the construction of the complex pentacyclic scaffold of vincadifformine. unimi.itresearchgate.netresearchgate.net There is also a biogenetic hypothesis for the transformation of vincadifformine into goniomitine. oalib.com Additionally, the biosynthesis of (+)-echitovenine in Catharanthus roseus involves the hydroxylation and subsequent O-acetylation of (+)-vincadifformine. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Vincamine |
| Eburnamonine (B1221668) |
| Tabersonine |
| Goniomitine |
| (+)-Echitovenine |
| Vincristine |
| Vinblastine (B1199706) |
| (+)-Minovincinine |
Advanced Analytical Techniques for Research on ± Vincadifformine
Chromatographic Techniques for Separation and Quantificationuniversiteitleiden.nl
Chromatography is a fundamental tool for isolating and quantifying alkaloids from intricate mixtures. universiteitleiden.nl Techniques such as High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography (GC) are routinely applied in the analysis of (±)-Vincadifformine and related compounds. universiteitleiden.nlpensoft.net The choice of technique often depends on the sample matrix, the required sensitivity, and whether separation of the enantiomers is necessary. universiteitleiden.nlpensoft.net
High-Performance Liquid Chromatography (HPLC)universiteitleiden.nlrjptonline.org
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of alkaloids due to its high resolution and sensitivity. universiteitleiden.nlijpsjournal.com Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing C8 or C18 stationary phases. universiteitleiden.nlunimi.it This method allows for the effective separation of vincadifformine (B1218849) from other alkaloids present in plant extracts or synthetic reaction mixtures. ebi.ac.ukunimi.it For instance, alkaloids extracted from Vinca (B1221190) minor leaves, including vincadifformine, have been successfully fractionated using preparative HPLC. ebi.ac.ukresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC), an advancement on HPLC utilizing smaller particle sizes in the stationary phase (<2.5 µm), offers even greater separation efficiency and speed. mdpi.comregulations.gov UPLC coupled with mass spectrometry (UPLC-MS) has been employed for the in-depth identification of terpenoid indole (B1671886) alkaloids, including vincadifformine, from hairy root cultures of Rhazya stricta. mdpi.comresearchgate.net This hyphenated technique provides both retention time data and mass spectral information, enhancing the confidence of compound identification. mdpi.com
| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |
|---|---|---|---|---|
| Preparative HPLC | Not Specified | Not Specified | Fractionation of alkaloids from mature Vinca minor leaves. | ebi.ac.ukresearchgate.net |
| UPLC-PDA-MS | Not Specified | Not Specified | Identification of indole alkaloids, including vincadifformine, in Rhazya stricta hairy roots. | mdpi.com |
| RP-HPLC | C18 | Methanol (B129727) – phosphate (B84403) buffer (5 mM, pH 6.0) – acetonitrile (B52724) gradient | Quantification of vinblastine (B1199706) and detection of other indole alkaloids. | researchgate.net |
| HPLC | YMC-Triart C18 | Acetonitrile and 0.3% v/v aqueous acetic acid in a gradient elution. | Preparative separation of monoterpenoid indole alkaloid epimers. | researchgate.net |
Capillary Electrophoresis (CE) for Enantiomeric Separationuniversiteitleiden.nl
Since vincadifformine exists as a racemic mixture of (+) and (-) enantiomers, techniques capable of chiral separation are essential for stereoselective studies. Capillary Electrophoresis (CE) has proven to be a powerful, fast, and inexpensive tool for the enantiomeric separation of vinca alkaloids. nih.govresearchgate.net The principle of CE-based chiral separation relies on adding a chiral selector to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility. mdpi.com
Cyclodextrins (CDs) and their derivatives are widely used as chiral selectors in CE for separating vincadifformine enantiomers. nih.gov Studies have investigated native α-, β-, and γ-CDs, as well as various derivatized forms. nih.gov The type and concentration of the cyclodextrin (B1172386) significantly affect the resolution of the enantiomers. nih.govresearchgate.net Research has shown that all three vinca alkaloids studied—vincamine (B1683053), vinpocetine, and vincadifformine—were successfully enantioseparated using different CDs, with the migration order sometimes reversing depending on the CD's cavity size or substituents. nih.gov
| Chiral Selector Type | Effect on Separation | Key Finding | Reference |
|---|---|---|---|
| α-, β-, and γ-Cyclodextrins (and derivatives) | Selector nature and concentration significantly impact enantiomeric resolution. | Successful enantioseparation of vincadifformine was achieved, with migration order dependent on the specific CD used. | nih.gov |
| Cyclodextrins (General) | Increasing the concentration of the chiral selector generally leads to better resolution. | In the absence of a chiral selector, only a single peak is observed for the racemic mixture. | researchgate.net |
Gas Chromatography (GC)universiteitleiden.nl
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another valuable technique for the analysis of indole alkaloids. researchgate.netnotulaebotanicae.ro GC separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. mdpi.com While HPLC is often preferred for larger, less volatile alkaloids, GC-MS is effective for analyzing the composition of alkaloid mixtures, especially for non-polar compounds. universiteitleiden.nlmdpi.com
In studies of alkaloids from Catharanthus roseus and Rhazya stricta, GC-MS has been used to identify numerous compounds in plant extracts. mdpi.comresearchgate.net However, the technique's applicability can be limited for high molecular weight or highly polar alkaloids, which may require derivatization to increase their volatility. researchgate.netuva.es For complex mixtures, multidimensional GC techniques can offer enhanced separation power. mdpi.com
Spectrometric Methods for Structural Analysisuniversiteitleiden.nl
Spectrometric methods are indispensable for elucidating the chemical structure of isolated compounds. universiteitleiden.nl For a molecule like vincadifformine, mass spectrometry is a key tool for confirming its molecular weight and determining its fragmentation pattern.
Mass Spectrometry (MS)universiteitleiden.nl
Mass Spectrometry (MS) provides crucial information about the molecular weight and structure of alkaloids by measuring the mass-to-charge ratio of ionized molecules. acs.org Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are used to determine the exact molecular formula of compounds. ebi.ac.uk
When coupled with a chromatographic separation method (e.g., UPLC-MS or GC-MS), MS allows for the identification of compounds within a complex mixture. mdpi.comresearchgate.net The fragmentation pattern observed in the mass spectrum provides structural clues. For vincadifformine, a characteristic fragment ion at m/z 307, resulting from the loss of a methanol group from the molecular ion [M+H]⁺ (m/z 339), is often observed. mdpi.com This information, combined with UV and NMR data, is used to confirm the structure of vincadifformine and distinguish it from its isomers. ebi.ac.ukmdpi.com
| Ionization Technique | Observed Ion [M+H]⁺ (m/z) | Characteristic Fragment Ion (m/z) | Significance | Reference |
|---|---|---|---|---|
| ESI⁺ | 339 | 307 | Corresponds to the loss of methanol (CH₃OH), aiding in the identification of vincadifformine. | mdpi.com |
| HR-ESI-MS | Not explicitly stated, but used for structural characterization. | Not specified | Used alongside NMR to characterize the structures of isolated alkaloids, including vincadifformine. | ebi.ac.uk |
Supercritical Fluid Extraction (SFE) as an Isolation Methoduniversiteitleiden.nl
Supercritical Fluid Extraction (SFE) is a green and efficient technique for isolating bioactive compounds from natural sources. ajgreenchem.comtsijournals.com This method utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov The properties of supercritical CO₂ (critical temperature 31.1 °C, critical pressure 73.8 bar) make it an excellent choice for extracting heat-sensitive compounds. nih.gov
SFE offers several advantages over traditional solvent extraction, including reduced use of organic solvents, shorter extraction times, and the ability to selectively extract compounds by tuning the pressure and temperature. tsijournals.commdpi.com While supercritical CO₂ is non-polar, its solvating power can be modified by adding a polar co-solvent, such as ethanol (B145695) or methanol. nih.govmdpi.com This enhancement allows for the efficient extraction of more polar compounds like alkaloids. nih.gov SFE has been successfully applied to extract various phytochemicals, demonstrating its potential as a sustainable method for isolating vincadifformine and other alkaloids from plant matrices. ajgreenchem.com
Challenges and Future Directions in Analytical Research on (±)-Vincadifformine
The analytical research of (±)-vincadifformine, a key precursor in the biosynthesis of medicinally important Vinca alkaloids, presents a unique set of challenges that drive the development of innovative analytical methodologies. unimi.itnih.gov Overcoming these hurdles is crucial for its accurate identification, quantification, and characterization in various matrices, from plant extracts to synthetic reaction mixtures. Future research is directed towards enhancing the sensitivity, specificity, and efficiency of analytical techniques.
Challenges in Analytical Research
The primary analytical challenges associated with (±)-vincadifformine stem from its chemical nature and its occurrence in complex biological or synthetic environments.
Structural Complexity and Isomeric Overlap : (±)-Vincadifformine is part of a large family of monomeric indole alkaloids with very similar structures. amazonaws.com For instance, it shares the aspidosperma skeleton with numerous other alkaloids, making differentiation difficult. mdpi.com Its structural isomer, tabersonine (B1681870), differs only by a double bond within the piperidine (B6355638) ring, presenting a significant challenge for selective analysis. mdpi.com Furthermore, the presence of multiple stereocenters means that various stereoisomers can exist, which may have different biological activities and require sophisticated chiral separation techniques to resolve. acs.org
Enantioselective Separation : As a racemic mixture, the separation of the (+) and (-) enantiomers of vincadifformine is a significant hurdle. researchgate.netpensoft.net Since different enantiomers can exhibit distinct biological activities, developing reliable and efficient enantioselective analytical methods is critical. pensoft.net Techniques like High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) and Capillary Electrophoresis (CE) have been employed, but optimizing these separations can be complex and time-consuming. pensoft.netnih.gov The choice of CSP, mobile phase, and selector in CE are all critical parameters that require careful tuning. nih.govresearchgate.net
Matrix Complexity : Vincadifformine is naturally found in plants like Vinca minor and Catharanthus roseus, where it co-exists with a multitude of other alkaloids and plant metabolites. nih.govebi.ac.uk This complex matrix can interfere with analysis, necessitating extensive sample preparation and clean-up procedures to isolate the target compound and avoid signal suppression or enhancement in techniques like mass spectrometry. uva.es
Low Concentrations : In biological systems or as an intermediate in total synthesis, vincadifformine may be present in very low concentrations. pharmgkb.org This demands highly sensitive analytical methods for accurate detection and quantification. amazonaws.com Achieving the necessary limits of detection and quantification can be challenging, often requiring state-of-the-art instrumentation.
Future Directions in Analytical Research
Future research aims to address these challenges by refining existing techniques and exploring new analytical frontiers.
Advanced Chromatographic Techniques : The development and application of more efficient chromatographic methods is a key area of focus. Ultra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution and faster analysis times compared to conventional HPLC, which is beneficial for resolving complex mixtures of alkaloids. amazonaws.com The exploration of novel chiral stationary phases with greater enantioselectivity for alkaloids continues to be an important research avenue. chiralpedia.comresearchgate.net Furthermore, Supercritical Fluid Chromatography (SFC) is emerging as a powerful green alternative for chiral separations, offering high efficiency and reduced solvent consumption. pensoft.net
Hyphenation with High-Resolution Mass Spectrometry (HRMS) : The coupling of advanced separation techniques with high-resolution mass spectrometry (e.g., UHPLC-QTOF-MS) is becoming the gold standard. uva.es HRMS provides accurate mass measurements, enabling the determination of elemental compositions and aiding in the confident identification of vincadifformine and its metabolites, even in complex matrices. ebi.ac.ukresearchgate.net Tandem MS (MS/MS) experiments further provide structural information through characteristic fragmentation patterns, helping to distinguish between isomers. nih.goviupac.org
Enhanced NMR Spectroscopy : While NMR is a powerful tool for structural elucidation, its application can be limited by the low concentration of analytes. amazonaws.com Future developments may include the use of cryogenically cooled probes and micro-probes to enhance sensitivity. Advances in 2D-NMR techniques will continue to be vital for the complete and unambiguous assignment of the complex proton and carbon spectra of vincadifformine and its derivatives. mdpi.comnih.gov
Biosynthesis and Alternative Production : Research into the biosynthesis of Vinca alkaloids may open new analytical avenues. db-thueringen.de Understanding the enzymatic pathways could lead to the development of specific bioassays. Moreover, producing alkaloids through synthetic biology and plant cell cultures is a promising future direction that will require robust analytical methods to monitor and optimize production. lucintel.com
The continuous evolution of analytical technologies will be instrumental in advancing the research on (±)-vincadifformine, from its role in plant biochemistry to its use as a building block in the synthesis of pharmacologically active compounds.
Data Tables
Table 1: Chromatographic Methods for Vincadifformine Separation This table outlines various chromatographic techniques and conditions reported for the separation of vincadifformine.
| Technique | Stationary Phase | Mobile Phase | Application | Reference |
| HPLC | Chiralpak AD | n-hexane-2-propanol | Enantiomeric separation | nih.gov |
| HPLC | Chiralpak AD | n-hexane-ethanol | Enantiomeric separation | nih.gov |
| Capillary Electrophoresis (CE) | Methylated-β-cyclodextrin | Aqueous buffer | Enantiomeric separation | pensoft.net |
| UPLC-MS | Not specified | Not specified | Analysis of alkaloid content | researchgate.net |
| Preparative HPLC | Not specified | Not specified | Purification from plant extract | ebi.ac.ukresearchgate.net |
Table 2: Spectroscopic Data for Vincadifformine This table presents characteristic spectroscopic data used for the identification of vincadifformine.
| Technique | Data Type | Observed Data/Fragments | Reference |
| Mass Spectrometry (MS) | Molecular Ion (M+) | m/z 338 | nih.govbiosynth.com |
| Mass Spectrometry (MS) | Major Fragment | m/z 124 | nih.goviupac.org |
| ¹H-NMR (CDCl₃) | Chemical Shift (δ) | 0.5 (t, 3H, -CH₃), 3.96 (s, 3H, -CO₂Me), 7.1-7.4 (m, 3H, Ar-H), 7.6 (s, 1H, 9-H) | nih.gov |
| ¹³C-NMR | Chemical Shift (δ) | Not specified in detail, but used for structural confirmation. | mdpi.comacs.org |
| FT-IR (CHCl₃) | Wavenumber (νₘₐₓ) | 1738 cm⁻¹ (unconjugated ester carbonyl) | nih.gov |
Computational Chemistry Applications in ± Vincadifformine Research
Theoretical Chemistry Approaches
Theoretical chemistry provides the fundamental framework for understanding the electronic structure and behavior of molecules. In the context of (±)-vincadifformine research, these approaches are crucial for elucidating its intrinsic properties and predicting its chemical behavior. Methodologies range from highly accurate but computationally expensive ab initio calculations to more accessible semi-empirical methods, each chosen based on the specific scientific question at hand.
Quantum mechanical calculations are at the heart of modern computational chemistry, providing a detailed description of electron distribution and energy. For vincadifformine (B1218849) and its analogues, these calculations have been instrumental in investigating reaction mechanisms. For instance, quantum chemical calculations were employed to study the intramolecular cycloaddition of a secodine-type intermediate, a key step in a synthetic route toward related alkaloid skeletons. researchgate.net These studies revealed that the cycloaddition follows a stepwise mechanism involving a zwitterionic intermediate. researchgate.net Furthermore, approaches like the Gauge-Independent Atomic Orbital (GIAO) method have been used to simulate 1H and 1C NMR chemical shifts, which are then compared with experimental data to verify proposed structures. doi.org
Density Functional Theory (DFT) has emerged as one of the most popular and versatile quantum mechanical modeling methods due to its favorable balance of accuracy and computational cost. wikipedia.org It is widely applied in studying the electronic structure of molecules like vincadifformine. wikipedia.orgua.pt DFT applications in this area are diverse, including the optimization of molecular geometries, calculation of spectroscopic data, and investigation of reaction pathways. mpg.demdpi.com
In one study, DFT calculations at the APFD/6-311G+(2d,p) level were used to optimize the geometries of conformers of (+)-Ψ-vincadifformine to calculate its electronic circular dichroism (ECD) spectrum. mpg.de This theoretical spectrum was then compared with the experimentally measured one to confirm the molecule's absolute configuration. DFT is also used to predict reactive sites and understand the electronic driving forces in reactions. mdpi.comnih.gov By analyzing outputs like Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) maps, researchers can predict the physicochemical and quantum chemical properties that govern the reactivity of vincadifformine and its precursors. doi.org
| Application | Method/Functional | Purpose | Reference |
|---|---|---|---|
| Structure Optimization & ECD Spectra Calculation | APFD/6-311G+(2d,p) | To determine the absolute configuration of (+)-Ψ-vincadifformine. | mpg.de |
| Conformational Analysis | B3LYP/6-31G(d,p) | To determine stable conformers of the related aspidospermidine (B1197254). | doi.org |
| Reactivity Prediction | FMO and MEP analysis | To explore the chemical reactivity behavior of aspidospermidine. | doi.org |
| Elucidation of Reaction Selectivity | DFT Calculations | To understand the selectivity between deoxygenation and deamination processes in related reactions. | researchgate.net |
Semi-empirical methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. uni-muenchen.dewikipedia.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecular systems. wikipedia.org
In research related to vincadifformine, semi-empirical methods like AM1 and PM6 have been utilized for initial geometry optimizations before employing more rigorous methods. mpg.de For example, the molecular model of (+)-Ψ-vincadifformine was first optimized using the PM6 method before undergoing further DFT optimization. mpg.de A notable application is in Quantitative Structure-Activity Relationship (QSAR) studies. One such study on vincadifformine analogues as antimalarial agents used the semi-empirical AM1 method to calculate descriptors like atomic net charges, dipole moment, and HOMO/LUMO energies to correlate the structure with biological activity. researchgate.netugm.ac.id
| Method | Application | Purpose | Reference |
|---|---|---|---|
| PM6 | Initial Geometry Optimization | To create an initial optimized molecular model of (+)-Ψ-vincadifformine for further calculations. | mpg.de |
| AM1 | QSAR Analysis | To calculate electronic descriptors for vincadifformine analogues to predict antimalarial activity. | researchgate.netugm.ac.id |
Density Functional Theory (DFT) Applications
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. In the study of vincadifformine, homology-based modeling has been used to construct a model of the (+)-vincadifformine 19-hydroxylase (V19H) active site. uni.lu Docking experiments with this model showed that both (+) and (–) vincadifformine can occupy the active site, providing a rationale for the experimental observation that (–)-vincadifformine acts as a competitive inhibitor. uni.lu
Prediction of Reactivity and Stereochemical Outcomes
Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, including their feasibility, reactivity, and stereoselectivity. beilstein-journals.org In the synthesis of complex molecules like vincadifformine, where multiple stereocenters are formed, predicting the stereochemical outcome is critical.
Computational Studies of Reaction Mechanisms
Understanding the step-by-step pathway of a chemical reaction is fundamental to controlling its outcome and optimizing conditions. Computational methods are frequently used to map out the potential energy surfaces of reactions, identifying intermediates and transition states.
For reactions involved in the synthesis of the vincadifformine core and related structures, computational studies have provided key mechanistic insights. nih.gov The mechanism of a key intramolecular cycloaddition to form a pandoline-type skeleton was investigated using quantum chemical calculations, which supported a stepwise mechanism over a concerted one. researchgate.net Similarly, DFT calculations have been used to elucidate the selectivity between competing reaction pathways. researchgate.net Experimental and computational studies are often combined to elucidate the mechanisms of complex transformations, such as palladium-catalyzed allylic alkylations, which are used to construct key structural motifs found in Aspidosperma alkaloids. nih.gov These studies help to understand how factors like the choice of ligand, solvent, and substrate influence the reaction pathway. nih.gov
| Reaction Type | Computational Finding | Significance | Reference |
|---|---|---|---|
| Intramolecular Cycloaddition | Follows a step-wise mechanism via a zwitterionic intermediate. | Clarifies the pathway for the formation of the pandoline alkaloid skeleton. | researchgate.net |
| [4+2]/[3+2] Cycloaddition Cascade | Proceeds with complete endo selectivity directed by the linking tether. | Explains the high diastereoselectivity in the formation of a key pentacyclic intermediate. | nih.gov |
| Palladium-Catalyzed Allylic Alkylation | The precise reaction pathway varies depending on ligands, solvent, and substrate. | Aids in optimizing conditions for constructing α-quaternary carbonyl compounds. | nih.gov |
| Domino Reaction | The cycloaddition reaction was highly regio- and diastereo-selective, proceeding through an exo-transition state. | Explains the formation of two adjacent quaternary stereocenters in a single step. | acs.org |
High-Throughput Computational Workflows for Screening
High-throughput computational screening, often referred to as virtual screening, has revolutionized the initial stages of drug discovery. rsc.org This approach uses computational methods to systematically analyze large libraries of chemical compounds to identify those most likely to exhibit a desired biological activity against a specific target. frontiersin.orggla.ac.uk For a complex natural product like (±)-vincadifformine, this methodology allows for the rapid evaluation of virtual libraries containing thousands of its derivatives and analogues without the immediate need for laborious synthesis and biological testing.
The typical workflow for a high-throughput computational screening campaign involves several key steps: frontiersin.org
Library Preparation: A virtual library of compounds is assembled. This can include known derivatives of vincadifformine, computationally generated analogues with varied functional groups, or diverse sets of natural-product-like molecules. The three-dimensional structures of these molecules are generated and optimized. frontiersin.org
Target Selection and Preparation: A biological target, such as a specific enzyme or receptor implicated in a disease, is identified. A high-resolution 3D structure of the target is obtained, often from crystallographic data, and prepared for docking calculations.
Molecular Docking: The compounds from the virtual library are "docked" into the active site of the target protein. Docking algorithms predict the preferred orientation of the ligand (the small molecule) when bound to the receptor and estimate the binding affinity using scoring functions. mdpi.com
Hit Identification and Refinement: Compounds are ranked based on their docking scores and other criteria, such as predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com The top-ranking "hits" are selected for further computational analysis, such as molecular dynamics simulations, to assess the stability of the predicted protein-ligand complex. nih.gov
This computational funneling process significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. frontiersin.orgnih.gov By applying these workflows, researchers can screen for vincadifformine-like scaffolds with potentially enhanced activity or novel mechanisms of action, for instance, in the search for new antimalarial or anticancer agents. researchgate.netresearchgate.net
Cheminformatics and Data Analysis in Alkaloid Research
Cheminformatics combines chemistry, computer science, and information technology to analyze and organize chemical data, enabling a deeper understanding of the relationships between chemical structures and their properties. acs.orgmdpi.com In the field of alkaloid research, these tools are vital for navigating the immense structural diversity and complexity of this class of natural products. nih.govnih.gov
One primary application of cheminformatics is the analysis of "chemical space". nih.govnih.gov This concept refers to the multi-dimensional property space occupied by a collection of molecules. By calculating various molecular descriptors—such as molecular weight, lipophilicity (logP), number of hydrogen bond donors/acceptors, and topological indices—researchers can map the chemical space of alkaloids. acs.org Statistical methods like Principal Component Analysis (PCA) are used to reduce the dimensionality of this data, allowing for visualization and comparison of different compound libraries, such as natural products versus synthetic drugs. nih.govnih.gov Such analyses have shown that natural product-inspired libraries, including those based on alkaloid scaffolds, often occupy regions of chemical space distinct from conventional drugs, highlighting their potential for yielding novel bioactive compounds. nih.gov
A study on 78 indole (B1671886) alkaloids from the plant Rhazya stricta utilized cheminformatics to evaluate their physicochemical properties and therapeutic potential. researchgate.net This analysis included (±)-vincadifformine and calculated key properties to assess its drug-likeness according to frameworks like Lipinski's Rule-of-Five. researchgate.net These computational predictions provide an early indication of a compound's potential for oral bioavailability.
Below is a table summarizing some of the computed physicochemical properties for (±)-Vincadifformine and related indole alkaloids from the study.
| Compound Name | Solubility | logP | logD (pH 7.4) | Topological Polar Surface Area (TPSA) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Vincadifformine | Soluble | -3.06 | 10.04 | 9.33 | 338.44 |
| Vincadine | Soluble | -4.23 | 9.28 | 16.98 | 340.46 |
| Secamine | Soluble | -5.12 | 8.22 | 17.34 | 592.79 |
| Bis-strictidine | Insoluble | -6.11 | 7.79 | 7.57 | 642.84 |
Data sourced from cheminformatics studies on indole alkaloids from Rhazya stricta. researchgate.net
Furthermore, cheminformatics encompasses Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models attempt to correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors. preprints.org For vincadifformine analogues, a QSAR model could be developed to predict their antiplasmodial activity based on specific structural features, guiding the synthesis of more potent derivatives. researchgate.netpreprints.org These data-driven approaches are essential for systematically exploring the chemical diversity of alkaloids and prioritizing the most promising candidates for drug development. mdpi.com
Q & A
Q. What are the primary natural sources and isolation methods for (±)-Vincadifformine?
(±)-Vincadifformine, an indole alkaloid with an aspidospermane skeleton, is primarily isolated from Aspidosperma pyrifolium Mart. (). The isolation process typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography or HPLC to purify the compound. Researchers should validate purity using spectroscopic methods (NMR, MS) and compare retention times with reference standards. Challenges include low natural abundance and structural similarity to other vinca alkaloids, necessitating rigorous separation protocols .
Q. What synthetic pathways are used to produce (±)-Vincadifformine in laboratory settings?
Two synthetic routes are documented:
Cycloaddition approach : Reaction of indole derivatives (e.g., 2-(ethoxycarbonyl)tryptamine hydrochloride) with methyl 4-formylhexanoate yields intermediates like 3-oxovincadifformine, which are reduced to (±)-vincadifformine ().
Benzoate ester route : Tetracyclic benzoate esters (e.g., compounds 37 and 38) undergo selective deprotection and functionalization to form the target molecule.
Key challenges include stereochemical control and functional group compatibility. Researchers must optimize reaction conditions (e.g., temperature, catalysts) to minimize side products .
Q. How is (±)-Vincadifformine screened for antiplasmodial activity?
Standard protocols involve:
- In vitro assays : Incubation with Plasmodium falciparum strains (chloroquine-resistant FcM and sensitive Nigerian) for 24–72 hours.
- Cytotoxicity assessment : Parallel testing on mammalian cells (e.g., HeLa cells) to calculate the Cytotoxicity Index (CI = IC50 on HeLa / IC50 on FcM).
- Dose-response curves : IC50 values are determined using nonlinear regression. Researchers should validate results with positive controls (e.g., chloroquine) and replicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How can structural modifications of (±)-Vincadifformine improve its antiplasmodial selectivity?
Derivatization strategies focus on functionalizing the aspidospermane skeleton at positions C(R), C(R,R), and N4 (). For example:
- Compound 4 : Substitution at C16 reduces CI from 9.5 (72-hour) to 2.0 (24-hour), enhancing selectivity.
- Compound 8 : Introduction of electron-withdrawing groups improves potency (IC50 = 5.3 µM on FcM vs. 12.8 µM for parent compound).
Researchers should employ QSAR modeling to correlate substituent effects with activity and prioritize derivatives for in vivo testing .
Q. How should researchers address contradictions in cytotoxicity data across incubation periods?
Discrepancies in CI values (e.g., Compound 4: CI = 2.0 at 24h vs. 9.5 at 72h) may arise from:
- Time-dependent metabolic activation : Prolonged exposure may amplify off-target effects.
- Parasite lifecycle stage : Plasmodium susceptibility varies during erythrocytic stages.
Methodological solutions : - Conduct time-lapsed microscopy to monitor parasite viability.
- Use transcriptomic profiling to identify cytotoxicity pathways.
- Apply mixed-effects statistical models to account for temporal variability .
Q. What experimental designs are optimal for evaluating (±)-Vincadifformine’s mechanism of action?
A mixed-methods approach is recommended ():
- Quantitative : Measure heme polymerization inhibition (HPIA) to assess interference with hemozoin formation.
- Qualitative : Use fluorescence-based assays (e.g., SYBR Green I) to visualize DNA/RNA binding.
- Omics integration : Proteomic or metabolomic profiling of treated parasites can identify disrupted pathways.
Ensure blinding and randomization to reduce bias, and validate findings with genetic knockout strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
